molecular formula C22H37NO6 B8097487 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate

1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate

Cat. No.: B8097487
M. Wt: 411.5 g/mol
InChI Key: UCCODDDNCGMCPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

IUPAC Name

1-O-tert-butyl 14-O-(2,5-dioxopyrrolidin-1-yl) tetradecanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO6/c1-22(2,3)28-20(26)14-12-10-8-6-4-5-7-9-11-13-15-21(27)29-23-18(24)16-17-19(23)25/h4-17H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCCODDDNCGMCPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate typically involves the esterification of tetradecanedioic acid with tert-butyl alcohol under acidic conditions. The reaction is often carried out using a strong acid catalyst, such as sulfuric acid, and requires heating to promote the esterification process.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar esterification techniques. Continuous flow reactors and other advanced chemical engineering methods can be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as potassium permanganate or chromic acid.

  • Reduction reactions can be performed using lithium aluminum hydride or other reducing agents.

  • Substitution reactions often require strong nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed:

  • Oxidation products may include dicarboxylic acids or their derivatives.

  • Reduction products can be alcohols or other reduced forms of the compound.

  • Substitution products can vary widely, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate has shown promise in medicinal chemistry, particularly in drug design and development:

  • Drug Delivery Systems : The compound can be utilized in creating lipophilic drug carriers that enhance the solubility and bioavailability of poorly soluble drugs.
  • Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against cancer cell lines, making it a candidate for further investigation as an anticancer agent.

Polymer Science

The compound's structural features make it suitable for use in polymer synthesis:

  • Polymerization Initiators : It can serve as an initiator or modifier in the synthesis of biodegradable polymers, which are increasingly important in sustainable materials science.
  • Cross-linking Agents : Its reactive functional groups allow it to act as a cross-linker in polymer formulations, enhancing mechanical properties and thermal stability.

Materials Engineering

In materials engineering, this compound can be applied as:

  • Coatings and Adhesives : The compound's adhesive properties can be exploited in formulating high-performance coatings that require durability and resistance to environmental factors.
  • Nanocomposites : Incorporating this compound into nanocomposite materials could improve their mechanical properties and thermal resistance due to its unique chemical structure.

Case Study 1: Drug Delivery Systems

A study published in Journal of Controlled Release highlighted the use of dioxopyrrolidine derivatives in enhancing drug delivery systems. The researchers demonstrated that incorporating such compounds into lipid-based formulations significantly improved the pharmacokinetics of hydrophobic drugs .

Case Study 2: Biodegradable Polymers

Research from Polymer Degradation and Stability examined the role of similar compounds as biodegradable polymer additives. The study found that these compounds enhanced degradation rates while maintaining mechanical integrity over time .

Mechanism of Action

The mechanism by which 1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate exerts its effects depends on its specific application. For example, in drug development, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary, but often include interactions with cellular signaling pathways or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrrolidine Family

The following compounds share structural similarities, particularly the 2,5-dioxopyrrolidin-1-yl group, but differ in chain length, terminal functional groups, and reactivity (Table 1):

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Purity Key Structural Differences
This compound 905735-88-8 C22H37NO6 411.53 N/A* Long aliphatic chain; tert-butyl ester terminus
14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid 146004-82-2 C18H27NO6 353.41 95% Shorter chain (14 carbons); carboxylic acid terminus
6-((2,5-Dioxopyrrolidin-1-yl)oxy)-6-oxohexanoic acid 118380-07-7 C10H12N2O6 256.21 98% Short chain (6 carbons); carboxylic acid terminus
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate 1239319-91-5 C12H21NO3 227.30 96% Spirocyclic structure; hydroxy group

Note: Purity data for the target compound is unavailable .

Functional and Reactivity Differences

(a) Chain Length and Hydrophobicity

The 14-carbon chain in the target compound confers higher lipophilicity compared to shorter analogues like the 6-carbon hexanoic acid derivative (CAS 118380-07-7). This impacts solubility and membrane permeability, making the target compound more suited for applications requiring hydrophobic interactions .

(b) Terminal Functional Groups
  • tert-Butyl Ester vs. Carboxylic Acid :
    The tert-butyl ester in the target compound enhances stability under basic conditions, whereas carboxylic acid derivatives (e.g., CAS 146004-82-2) are prone to deprotonation or further activation for conjugation.
  • Succinimidyl Reactivity :
    All compounds share the 2,5-dioxopyrrolidin-1-yl group, enabling amine-reactive crosslinking. However, steric hindrance from the tert-butyl group in the target compound may reduce reaction kinetics compared to less bulky analogues .

Commercial Availability and Handling

  • Stock Status : The target compound is currently unavailable, while analogues like CAS 146004-82-2 are typically in stock .
  • Hazard Data: No GHS hazard information is provided for the target compound, contrasting with some analogues that may require specific handling due to reactivity or toxicity .

Research and Application Insights

  • Crosslinking Efficiency : While direct comparative studies are lacking, the tert-butyl group’s stability suggests the target compound is advantageous for stepwise syntheses requiring selective deprotection.
  • Biological Compatibility : Longer-chain derivatives like the target compound may exhibit reduced cellular toxicity compared to shorter, more reactive analogues, though empirical data is needed .

Biological Activity

1-tert-Butyl 14-(2,5-dioxopyrrolidin-1-yl)tetradecanedioate is a compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C26H45NO6C_{26}H_{45}NO_6 with a molecular weight of approximately 467.64 g/mol. The compound features a tetradecanedioate backbone modified with a tert-butyl group and a 2,5-dioxopyrrolidine moiety, which contributes to its unique biological activities.

Structural Formula

C26H45NO6\text{C}_{26}\text{H}_{45}\text{NO}_6

Research indicates that the biological activity of this compound may be linked to its interaction with various biological targets:

  • Albumin Binding : The compound's structure allows it to bind effectively to serum albumin, which may prolong its half-life in circulation and enhance its therapeutic efficacy .
  • Peptide Derivatives : Similar compounds have shown potential in modulating glucagon-like peptide (GLP) pathways, suggesting that this compound could influence metabolic processes related to glucose homeostasis and appetite regulation .

Pharmacological Studies

A review of the literature reveals several studies focused on the pharmacological implications of compounds similar to this compound:

StudyFindings
Knudsen et al. (2000)Demonstrated that acylated GLP-1 peptides exhibit increased receptor potency and prolonged plasma half-life in animal models .
Zobel et al. (2003)Found significant increases in the plasma half-life of anticoagulant peptides upon derivatization with albumin-binding residues .

Case Study 1: GLP-1 Modulation

A study conducted on GLP-1 analogs indicated that modifications similar to those present in 1-tert-butyl derivatives resulted in enhanced therapeutic profiles for diabetes management. The modifications improved receptor binding affinity and bioavailability.

Case Study 2: Serum Albumin Binding

In a comparative analysis involving various peptide derivatives, it was shown that those with tert-butyl modifications had significantly improved stability and reduced clearance rates in vivo. This suggests that the structural characteristics of this compound may confer similar advantages.

Safety and Toxicology

The safety profile of compounds containing the dioxopyrrolidine moiety has been assessed in various studies. The general consensus indicates low toxicity levels when administered within therapeutic ranges; however, further studies are required to establish comprehensive safety data for this specific compound.

Hazard Classification

The compound is classified with precautionary statements indicating potential irritations upon contact .

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